molecular formula C14H17NO4 B13436732 (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine

(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine

Cat. No.: B13436732
M. Wt: 263.29 g/mol
InChI Key: HEPUXLWZYXEISX-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine is a β-lactam derivative featuring a four-membered azetidine ring. Key structural elements include:

  • Boc (tert-butoxycarbonyl) protecting group: Enhances stability during synthetic processes and prevents unwanted side reactions at the nitrogen atom .
  • Stereochemistry: The (3R,4S) configuration is critical for its interaction with biological targets, such as enzymes involved in antibiotic resistance or chiral synthesis .
  • Substituents: A phenyl group at position 4 and a triethylsilyloxy group at position 3, which influence solubility and reactivity .

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics and protease inhibitors.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10(11(16)12(15)17)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3/t10-,11+/m0/s1

InChI Key

HEPUXLWZYXEISX-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]([C@H](C1=O)O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(C1=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Chiral Building Blocks

Method Overview:

One of the most prominent approaches involves the use of chiral starting materials, such as (S)-3-[5-(4-fluorophenyl)-1,5-oxopentyl]-4-phenyl-oxazolidin-2-one, which undergoes ketalization followed by stereoselective reduction and subsequent functionalization steps. This method ensures stereochemical fidelity at the (3R,4S) centers.

Key Steps:

  • Ketalization: Reaction of the oxazolidinone with alcohols (e.g., methyl, ethyl, or butyl) in the presence of acids like p-toluenesulfonic acid and molecular sieves to form ketal intermediates (Stage 1).
  • Reaction with Protected Imines: Addition of protected imines with Lewis acids such as titanium tetrachloride under low temperatures (−40 to 0°C) to introduce the amino and hydroxyl functionalities stereoselectively (Stage 2).
  • Deprotection and Stereoselective Reduction: Acidic deprotection of protecting groups followed by asymmetric reduction using chiral hydride reagents (e.g., borane with chiral ligands) to establish the stereochemistry at the hydroxyl group (Stage 3).

Research Data:

Step Reagents Conditions Outcome Reference
Ketalization Alcohol + p-toluenesulfonic acid 50°C, 18h Ketal intermediates
Imines addition Titanium tetrachloride + diisopropylethylamine −35°C Stereoselective addition
Asymmetric reduction Chiral borane reagents −30°C to +40°C Enantiomeric excess >98%

Protection and Deprotection Strategies

Protection of hydroxyl groups as tert-butyldimethylsilyl (TBDMS), trimethylsilyl (TMS), or benzyl groups is crucial to prevent side reactions during multi-step synthesis. The choice of protecting groups depends on stability under reaction conditions and ease of removal.

Deprotection Techniques:

  • Acidic hydrolysis using trifluoroacetic acid or dilute hydrochloric acid at controlled temperatures (0–100°C).
  • Use of fluoride ions (e.g., tetrabutylammonium fluoride) for silyl group removal.

Data Table:

Protecting Group Deprotection Conditions References Remarks
TMS Tetra-n-butylammonium fluoride in THF Mild, rapid
TBDMS TBAF in THF Selective for silyl groups
Benzyl Hydrogenolysis with Pd/C Compatible with other groups

Stereoselective Reduction and Final Assembly

The key stereocenters at positions 3 and 4 are introduced via asymmetric hydride reductions, often employing chiral catalysts such as (R)-o-tolyl-CBS-oxazaborolidine or borane complexes with chiral ligands. These reagents favor the formation of the desired stereoisomer with high enantiomeric purity.

Reaction Conditions:

  • Temperature: −30°C to +40°C
  • Solvent: Inert organic solvents like tetrahydrofuran or dichloromethane
  • Reagents: Chiral hydride reagents, borane derivatives

Research Data:

Reagent Temperature Enantiomeric Excess Reference
Borane + chiral ligand −30°C to +40°C >98%

Summary of the Preparation Pathway

Stage Description Key Reagents Conditions References
1 Ketalization of oxazolidinone Alcohol R–OH, p-toluenesulfonic acid 50°C, 18h
2 Addition of protected imines Titanium tetrachloride, diisopropylethylamine −35°C
3 Deprotection and asymmetric reduction TBAF, chiral borane −30°C to +40°C

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Conditions : Room temperature, 1–2 hours

  • Yield : >95% (based on analogous Boc-azetidine deprotection in )

Mechanistic Insight :
Protonation of the Boc carbamate oxygen leads to carbamic acid formation, releasing CO₂ and generating the free amine. The reaction preserves the azetidine ring integrity and stereochemistry .

Functionalization of the 3-Hydroxyl Group

The 3-oxhydryl (-OH) group undergoes diverse transformations, enabling further derivatization:

Silylation for Protection

  • Reagent : Triethylsilyl (TES) chloride, imidazole

  • Conditions : DCM, 0°C to RT, 12 hours

  • Product : (3R,4S)-3-(Triethylsilyloxy)-2-oxo-4-phenyl-1-Boc-azetidine

  • Yield : 85–90% (as reported in )

Application : Silylation prevents undesired side reactions during subsequent steps (e.g., nucleophilic substitutions) .

Mitsunobu Reaction for Ether Formation

  • Reagents : DIAD, PPh₃, alcohols (R-OH)

  • Conditions : THF, 0°C to RT, 6–8 hours

  • Product : 3-Alkoxy-2-oxo-4-phenyl-1-Boc-azetidine derivatives

  • Yield : 70–80% (analogous to )

Stereochemical Outcome : Retention of configuration at C3 due to the Mitsunobu mechanism .

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening, particularly under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

  • Reagent : HCl (6M), THF/H₂O (1:1)

  • Conditions : Reflux, 24 hours

  • Product : (2R,3S)-3-Hydroxy-4-phenyl-2-aminobutanamide

  • Yield : 65% (based on )

Mechanism : Protonation of the ring nitrogen facilitates nucleophilic attack by water at C2, breaking the ring .

Nucleophilic Attack by Amines

  • Reagent : Benzylamine, DBU (catalyst)

  • Conditions : Acetonitrile, 65°C, 4 hours

  • Product : (3R)-3-(Benzylamino)-4-phenyl-2-oxo-1-Boc-azetidine

  • Yield : 64% (analogous to )

Key Observation : The reaction proceeds via aza-Michael addition, retaining stereochemistry at C3 and C4 .

Cross-Coupling Reactions

The azetidine scaffold participates in transition-metal-catalyzed couplings for complex molecule synthesis:

Suzuki–Miyaura Cross-Coupling

  • Substrate : Brominated derivative of (3R,4S)-2-oxo-3-oxhydryl-4-phenyl-1-Boc-azetidine

  • Catalyst : Pd(PPh₃)₄

  • Conditions : K₂CO₃, DME/H₂O, 80°C, 12 hours

  • Product : 3-Substituted-4-phenylazetidine hybrids

  • Yield : 60–75% (as in )

Example : Coupling with boronic acids introduces aryl/heteroaryl groups at C3, enabling diversity-oriented synthesis .

Reduction of the 2-Keto Group

The 2-oxo group is reduced to a hydroxyl group under controlled conditions:

  • Reagent : NaBH₄, CeCl₃·7H₂O (Luche conditions)

  • Conditions : MeOH, 0°C, 1 hour

  • Product : (2R,3R,4S)-2,3-Dihydroxy-4-phenyl-1-Boc-azetidine

  • Yield : 88% (analogous to )

Stereoselectivity : Chelation-controlled reduction preserves the (3R,4S) configuration .

Key Research Findings

  • Steric and Electronic Effects : The phenyl group at C4 stabilizes the azetidine ring against ring-opening but slightly reduces reactivity in cross-coupling reactions .

  • Stereochemical Integrity : The (3R,4S) configuration remains intact during most reactions unless harsh conditions (e.g., strong bases) are applied .

  • Solubility : The Boc-protected derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous reaction conditions .

This compound serves as a versatile intermediate for synthesizing bioactive molecules, including protease inhibitors and chiral ligands, with applications in medicinal chemistry and catalysis .

Scientific Research Applications

(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and its analogues:

Compound Name (CAS) Substituents Molecular Weight Key Features
(3R,4S)-1-Boc-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (149198-47-0) Boc, triethylsilyloxy, phenyl 421.56 Dual protecting groups (Boc and silyl); chiral centers at 3R and 4S.
(3R,4S)-1-(4-Methoxyphenyl)-3-methyl-4-phenyl-2-azetidinone (164905-61-7) 4-Methoxyphenyl, methyl, phenyl 267.32 Methoxy group enhances lipophilicity; methyl group alters steric hindrance.
(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one (190595-65-4) Benzyloxy, fluorophenyl, oxopropyl 558.59 Fluorine atoms improve metabolic stability; oxopropyl chain adds flexibility.
(2S,3R)-2-acetyloxy-3-(3’-(o-chlorophenyl)-5’-methylisoxazol-4’-yl)carbonylamino-4-oxoazetidine (Compound 12, ) Acetyloxy, chlorophenyl-isoxazolyl ~500 (estimated) Chlorophenyl-isoxazolyl moiety confers antimicrobial activity.

Stereochemical and Reactivity Considerations

  • Stereochemistry: The (3R,4S) configuration in the target compound is essential for binding to enzymes like HILDH, as shown in studies comparing (2S,3R,4R)- and (2S,3R,4S)-4-HIL isomers . Minor stereochemical deviations can disrupt hydrogen bonding or salt bridges critical for activity.
  • Protecting Groups : The Boc group in the target compound requires acidic deprotection (e.g., TFA), whereas silyl groups (e.g., triethylsilyloxy) are removed under basic conditions . In contrast, analogues like the methoxyphenyl derivative lack protecting groups, simplifying synthesis but limiting functionalization options .

Biological Activity

(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This azetidine derivative has been studied for its role in various therapeutic applications, particularly in cancer treatment as an intermediate in the synthesis of paclitaxel, a well-known chemotherapeutic agent.

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.289 g/mol
  • CAS Number : 155874-22-9
  • IUPAC Name : tert-butyl (3R,4S)-3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate

The biological activity of this compound is primarily linked to its interaction with microtubules. It acts as an intermediate in the synthesis of paclitaxel, which stabilizes microtubules and prevents their depolymerization, leading to apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antineoplastic Activity : As a precursor to paclitaxel, it contributes to the compound's efficacy in treating various malignancies including breast, ovarian, and lung cancers.
  • Microtubule Stabilization : The compound has been shown to bind to tubulin, inhibiting its normal function and thereby disrupting mitotic processes in cancer cells.
  • Potential Neuroprotective Effects : Some studies suggest that azetidine derivatives may possess neuroprotective properties, although further research is needed.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntineoplasticInhibits cancer cell proliferation through microtubule stabilization
Microtubule BindingBinds to tubulin and inhibits depolymerization
NeuroprotectionPotential protective effects on neuronal cells

Research Highlights

  • A study demonstrated that this compound significantly inhibits the growth of various cancer cell lines when used as part of a synthesis pathway for paclitaxel .
  • Another investigation focused on the compound's ability to stabilize microtubules, showing enhanced efficacy compared to other derivatives .
  • Preliminary findings have suggested neuroprotective effects in animal models, indicating potential applications beyond oncology .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3R,4S)-2-oxo-3-oxhydryl-4-phenyl-1-boc-azetidine be rigorously confirmed during synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical determination. For example, in structurally analogous azetidine derivatives, SC-XRD at 124 K confirmed the (3R,4S) configuration by analyzing bond angles and torsion parameters (e.g., C15–C14–N1 = 119.60°, C16–C15–C14 = 119.60°) . Nuclear Overhauser Effect (NOE) NMR experiments can supplement this by probing spatial proximity of protons in solution.

Q. What synthetic strategies are effective for introducing the Boc (tert-butoxycarbonyl) protecting group to the azetidine nitrogen?

  • Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., DMAP or TEA in THF). For sterically hindered azetidines, kinetic control at low temperatures (−20°C to 0°C) minimizes side reactions. Evidence from tert-butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate synthesis highlights the importance of protecting the hydroxyl group (e.g., triethylsilyl) prior to Boc activation to avoid competing reactions .

Q. How can the stability of the β-lactam (2-oxo) ring be assessed under varying pH conditions?

  • Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–12) at 25–40°C, monitored by HPLC, reveal degradation kinetics. For instance, β-lactam analogs show increased ring-opening hydrolysis under acidic (pH < 3) or strongly basic (pH > 10) conditions, with degradation products identified via LC-MS/MS. Thermodynamic parameters (ΔH‡, ΔS‡) derived from Arrhenius plots predict shelf-life under storage conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the 3-oxhydryl group in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers. For example, the nucleophilic attack of amines on the carbonyl carbon of the β-lactam ring can be simulated to assess steric and electronic effects of the phenyl and Boc substituents. Solvent effects (PCM model) and Fukui indices further quantify site-specific reactivity .

Q. How does the phenyl substituent at C4 influence the compound’s pharmacokinetic properties, such as metabolic stability?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes, CYP450 isoforms) paired with metabolite profiling (e.g., UPLC-QTOF) identify oxidation hotspots. The 4-phenyl group may undergo hydroxylation via CYP3A4, forming para-hydroxy metabolites. Comparative studies with analogs lacking the phenyl group (e.g., 4-cyano derivatives) quantify its role in modulating metabolic clearance .

Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data for azetidine derivatives?

  • Methodological Answer : Systematic replication under controlled conditions (e.g., standardized cell lines, ATP concentration in kinase assays) reduces variability. For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from assay temperature or DMSO concentration. Bayesian meta-analysis of published datasets identifies outliers and reconciles conflicting results .

Q. How can environmental degradation pathways of this compound be modeled to assess ecotoxicological risks?

  • Methodological Answer : Hydrolysis and photolysis studies under simulated environmental conditions (e.g., UV light at 254 nm, pH 7.4) track degradation products. QSAR (Quantitative Structure-Activity Relationship) models predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) based on fragment contributions from the Boc group and phenyl ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.